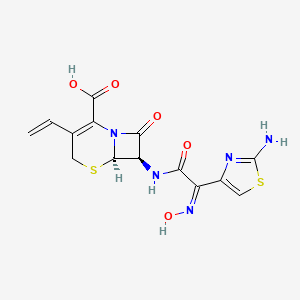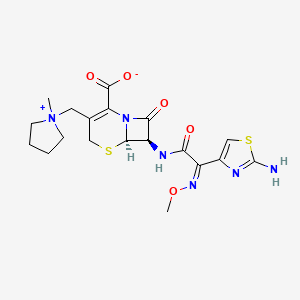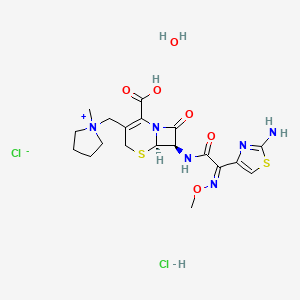
Cholin-Alfoscerat
Übersicht
Beschreibung
Glycerylphosphorylcholine is a natural choline compound found in the brain. It is a water-soluble phospholipid precursor that plays a crucial role in various physiological functions, particularly in the brain. Glycerylphosphorylcholine is known for its potential to improve neurological function and is widely used as a dietary supplement .
Wissenschaftliche Forschungsanwendungen
Glycerylphosphorylcholine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other compounds. In biology, it is studied for its role in cellular functions and signaling pathways. In medicine, glycerylphosphorylcholine is used to improve cognitive function and treat neurological disorders such as Alzheimer’s disease and multi-infarct dementia. It is also used to enhance attention, cognition, and memory in individuals of all ages .
Wirkmechanismus
Target of Action
Choline Alfoscerate, also known as SN-glycero-3-phosphocholine, primarily targets the acetylcholine receptors (AChR) in the brain . Acetylcholine is an essential neurotransmitter involved in various brain functions, including memory formation, attention, and learning .
Mode of Action
Choline Alfoscerate acts as a precursor to acetylcholine . Upon ingestion, it crosses the blood-brain barrier efficiently . By interacting with the acetylcholine receptor, Choline Alfoscerate enhances acetylcholine signaling in the brain, which is crucial for cognitive function .
Biochemical Pathways
Choline Alfoscerate is a component of phosphatidylcholines, in which the two hydroxy groups of glycerol are esterified with fatty acids . It plays a vital role in numerous physiological processes including signal transduction, DNA and histone methylation, and nerve myelination . It is a precursor of different metabolites including the neurotransmitter acetylcholine, the membrane phospholipids phosphatidylcholine and sphingomyelin, and the methyl donor betaine .
Pharmacokinetics
The pharmacokinetics of Choline Alfoscerate have been studied using population pharmacokinetic modeling . The one-compartment model with circadian input, first-order absorption, and first-order elimination well described the plasma concentration of choline . Furthermore, three times daily dosing of Choline Alfoscerate increased choline exposure than once a day administration with the same amount of Choline Alfoscerate .
Result of Action
The primary result of Choline Alfoscerate’s action involves its role as a precursor to acetylcholine, enhancing the synthesis of acetylcholine and phospholipids of neuronal membranes . This leads to improved cognitive function, particularly in the management of declining cognitive function associated with neurodegenerative and vascular diseases .
Action Environment
The action of Choline Alfoscerate can be influenced by various environmental factors. For instance, the demand for choline increases particularly during pregnancy as it is important for placental function, fetal growth, and brain development . Choline deficiency can cause serious medical conditions such as premature birth, cystic fibrosis, and hepato-steatosis . Therefore, a sufficient choline intake is necessary for growth and homeostasis .
Biochemische Analyse
Biochemical Properties
Choline Alfoscerate plays a crucial role in biochemical reactions, particularly in the synthesis of acetylcholine. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is choline acetyltransferase, which catalyzes the transfer of an acetyl group to choline, forming acetylcholine. Additionally, Choline Alfoscerate is involved in the synthesis of phosphatidylcholine, a major component of cell membranes. This interaction is facilitated by the enzyme phospholipase D, which hydrolyzes phosphatidylcholine to produce choline and phosphatidic acid .
Cellular Effects
Choline Alfoscerate has significant effects on various types of cells and cellular processes. It enhances cell signaling pathways, particularly those involved in cholinergic neurotransmission. By increasing the availability of acetylcholine, it supports synaptic transmission and plasticity, which are essential for learning and memory. Furthermore, Choline Alfoscerate influences gene expression by modulating the activity of transcription factors involved in neuronal growth and differentiation. It also impacts cellular metabolism by providing choline, which is necessary for the synthesis of membrane phospholipids .
Molecular Mechanism
At the molecular level, Choline Alfoscerate exerts its effects through several mechanisms. It binds to and activates choline transporters, facilitating the uptake of choline into neurons. Once inside the cell, Choline Alfoscerate is hydrolyzed to release choline, which is then used for acetylcholine synthesis. This process is crucial for maintaining cholinergic neurotransmission. Additionally, Choline Alfoscerate modulates the activity of enzymes involved in phospholipid metabolism, thereby influencing membrane fluidity and integrity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Choline Alfoscerate have been observed to change over time. Studies have shown that Choline Alfoscerate is relatively stable under normal conditions but can degrade when exposed to high humidity or extreme temperatures. Long-term studies in vitro and in vivo have demonstrated that Choline Alfoscerate can enhance cognitive function and neuroprotection over extended periods. Its efficacy may diminish with prolonged use due to potential degradation and reduced bioavailability .
Dosage Effects in Animal Models
The effects of Choline Alfoscerate vary with different dosages in animal models. Low to moderate doses have been shown to improve cognitive function and enhance neuroprotection without significant adverse effects. High doses can lead to toxicity, manifesting as agitation, hyperactivity, and, in severe cases, neurotoxicity. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential risks .
Metabolic Pathways
Choline Alfoscerate is involved in several metabolic pathways. It is metabolized into choline and glycerol-1-phosphate. Choline is a precursor of acetylcholine, which is synthesized by the enzyme choline acetyltransferase. Glycerol-1-phosphate is used to support cellular membranes. Additionally, Choline Alfoscerate participates in the Kennedy pathway, which is responsible for the synthesis of phosphatidylcholine from choline .
Transport and Distribution
Choline Alfoscerate is rapidly absorbed and easily crosses the blood-brain barrier. It is transported into neurons via choline transporters and distributed within the brain. Once inside the neurons, it is hydrolyzed to release choline, which is then used for acetylcholine synthesis. This efficient transport and distribution mechanism ensure that Choline Alfoscerate can effectively support cholinergic neurotransmission and cognitive function .
Subcellular Localization
Within cells, Choline Alfoscerate is localized primarily in the cytoplasm and is associated with cellular membranes. It is involved in the synthesis of membrane phospholipids, which are essential for maintaining cell structure and function. Additionally, Choline Alfoscerate may be targeted to specific cellular compartments, such as synaptic vesicles, where it supports neurotransmitter release and synaptic plasticity .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Glycerylphosphorylcholin kann auf verschiedene Weise synthetisiert werden. Eine übliche Methode beinhaltet die Umesterung von natürlichem Lecithin unter Verwendung von festem Natriummethoxid als Katalysator. Die optimalen Bedingungen für diese Reaktion umfassen eine Konzentration von Phosphorylcholin von 0,1 mol·L⁻¹, eine Rührgeschwindigkeit von 600 U/min, eine Katalysatormenge von 7,5 g·L⁻¹, eine Reaktionstemperatur von 45 °C und eine Reaktionszeit von 4 Stunden. Mit diesem Verfahren kann eine Umwandlungsrate von Phosphatidylcholin von bis zu 99 % erreicht werden .
Eine weitere Methode beinhaltet einen zweistufigen Syntheseweg unter Verwendung eines Strömungsreaktors. Der erste Schritt beinhaltet die Synthese von Phosphorylcholin unter Verwendung von Cholinchlorid und Phosphorylchlorid, gefolgt von der Reaktion von Phosphorylcholin mit ®-(-)-3-Chlor-1,2-propandiol unter basischen Bedingungen. Diese Methode liefert hohe Umwandlungsausbeuten von 97 % bzw. 79 % für den ersten und zweiten Schritt .
Industrielle Produktionsmethoden: Die industrielle Produktion von Glycerylphosphorylcholin beinhaltet typischerweise die chemische oder enzymatische Deacylierung von phosphatidylcholineangereicherten Sojaphospholipiden, gefolgt von chromatographischer Reinigung. Dieses Verfahren gewährleistet eine hohe Reinheit und Ausbeute des Endprodukts .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Glycerylphosphorylcholin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Produkt und dem spezifischen Reaktionsweg.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Glycerylphosphorylcholin, die in verschiedenen Anwendungen verwendet werden können, wie z. B. Arzneimittel und Nahrungsergänzungsmittel.
Wissenschaftliche Forschungsanwendungen
Glycerylphosphorylcholin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Vorläufer für die Synthese anderer Verbindungen verwendet. In der Biologie wird es hinsichtlich seiner Rolle bei Zellfunktionen und Signalwegen untersucht. In der Medizin wird Glycerylphosphorylcholin zur Verbesserung der kognitiven Funktion und zur Behandlung neurologischer Erkrankungen wie Alzheimer-Krankheit und Multi-Infarkt-Demenz eingesetzt. Es wird auch verwendet, um die Aufmerksamkeit, Kognition und das Gedächtnis bei Menschen jeden Alters zu verbessern .
Wirkmechanismus
Glycerylphosphorylcholin entfaltet seine Wirkungen, indem es Cholin schnell über die Blut-Hirn-Schranke in das Gehirn liefert. Es ist ein biosynthetischer Vorläufer von Acetylcholin, einem Neurotransmitter, der an verschiedenen kognitiven Funktionen beteiligt ist. Glycerylphosphorylcholin verbessert die cholinerge Übertragung im Gehirn, was mit einer verbesserten kognitiven Funktion und Neuroprotektion verbunden ist .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Ähnliche Verbindungen zu Glycerylphosphorylcholin sind CDP-Cholin (Cytidindiphosphat-Cholin) und Phosphatidylcholin. Beide Verbindungen sind ebenfalls Vorläufer von Acetylcholin und spielen eine wichtige Rolle bei der kognitiven Funktion .
Einzigartigkeit: Glycerylphosphorylcholin ist einzigartig in seiner Fähigkeit, Cholin schnell in das Gehirn zu transportieren, und in seiner hohen Bioverfügbarkeit. Es ist auch bekannt für seine neuroprotektiven Wirkungen und sein Potenzial, die kognitive Funktion zu verbessern, was es zu einer wertvollen Verbindung im Bereich der Neurowissenschaften macht .
Eigenschaften
CAS-Nummer |
28319-77-9 |
|---|---|
Molekularformel |
C8H20NO6P |
Molekulargewicht |
257.22 g/mol |
IUPAC-Name |
[(2S)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C8H20NO6P/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10/h8,10-11H,4-7H2,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
SUHOQUVVVLNYQR-QMMMGPOBSA-N |
SMILES |
C[N+](C)(C)CCOP(=O)(O)OCC(CO)O |
Isomerische SMILES |
C[N+](C)(C)CCOP(=O)([O-])OC[C@H](CO)O |
Kanonische SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(CO)O |
Aussehen |
Solid powder |
melting_point |
142.5 °C |
| 28319-77-9 | |
Physikalische Beschreibung |
Solid |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-Phosphocholine, Glycerol Alfoscerate, Choline Alphoscerate, Choline Choline Alfoscerate Choline Alphoscerate Choline Glycerophosphate Glycerol 3 Phosphocholine Glycerol 3-Phosphocholine Glycerophosphate, Choline Glycerophosphorylcholine Glycerylphosphorylcholine L alpha Glycerylphosphorylcholine L-alpha-Glycerylphosphorylcholine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















